2-(2,4-difluorophenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one
Description
This compound features a 2,4-difluorophenyl group attached to an ethanone backbone, which is further linked to an azetidine ring substituted with a 2-(trifluoromethyl)pyridin-4-yloxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity. The fluorine atoms on the phenyl group likely improve bioavailability and binding affinity through hydrophobic interactions and reduced metabolic degradation .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N2O2/c18-11-2-1-10(14(19)6-11)5-16(25)24-8-13(9-24)26-12-3-4-23-15(7-12)17(20,21)22/h1-4,6-7,13H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQWAJOSDBIQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Analog: 1-(3-Aminoazetidin-1-yl)-2-(2,4-Difluorophenyl)ethan-1-one
Key Differences :
- Lacks the 2-(trifluoromethyl)pyridin-4-yloxy substituent on the azetidine.
- Contains an amino group instead of the pyridinyloxy group. Implications:
- The amino group may increase solubility but reduce metabolic stability compared to the trifluoromethylpyridine substituent.
- Reduced steric bulk could alter binding interactions in biological targets .
Pyridin-2(1H)-one Derivatives ()
Example Compounds :
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Comparison : - Structural: These compounds feature pyridinone cores with aryl substituents instead of azetidine and difluorophenyl groups.
- Activity : Bromophenyl derivatives showed high antioxidant activity (79.05%), comparable to ascorbic acid (82.71%). The methoxyphenyl analog exhibited lower activity (17.55%), highlighting the importance of electron-withdrawing groups (e.g., bromo) for radical scavenging .
Piperazine and Pyridinyloxy Derivatives (–4)
Example Compounds :
- MK45 () : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one
- EP 1 926 722 B1 () : Benzimidazole-pyridine hybrid with trifluoromethylimidazole.
Comparison : - Structural : Piperazine/piperidine rings replace azetidine, offering different conformational flexibility.
- However, the azetidine in the target compound may reduce off-target interactions due to smaller ring size .
Antioxidant and Antimicrobial Potential
ADMET Considerations
- Lipophilicity : The trifluoromethyl and difluorophenyl groups increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity.
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